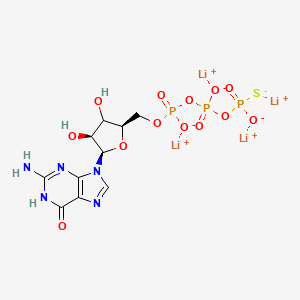
GTP|AS (tetralithium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanosine 5’-O-(3-thiotriphosphate) tetralithium salt, commonly referred to as GTP|AS (tetralithium), is a non-hydrolysable analog of guanosine triphosphate. This compound is widely used in biochemical research due to its ability to activate guanine-nucleotide-binding proteins (G proteins) and its resistance to enzymatic hydrolysis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
GTP|AS (tetralithium) is synthesized through a multi-step chemical process The synthesis typically involves the thiolation of guanosine triphosphate to produce guanosine 5’-O-(3-thiotriphosphate)The reaction conditions often require a controlled environment with specific pH levels and temperatures to ensure the stability and purity of the final product .
Industrial Production Methods
In industrial settings, the production of GTP|AS (tetralithium) involves large-scale chemical reactors and stringent quality control measures. The process includes the purification of the compound through high-performance liquid chromatography (HPLC) to achieve the desired purity levels. The final product is then lyophilized and stored under specific conditions to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
GTP|AS (tetralithium) primarily undergoes substitution reactions due to the presence of the thiophosphate group. It can also participate in complex formation with metal ions and other biomolecules .
Common Reagents and Conditions
Common reagents used in reactions involving GTP|AS (tetralithium) include various metal salts, reducing agents, and nucleophiles. The reactions are typically carried out in aqueous solutions with controlled pH and temperature to ensure optimal reactivity .
Major Products
The major products formed from reactions involving GTP|AS (tetralithium) include various thiophosphate derivatives and complexes with metal ions. These products are often analyzed using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to determine their structure and purity .
Wissenschaftliche Forschungsanwendungen
GTP|AS (tetralithium) has a wide range of applications in scientific research:
Wirkmechanismus
GTP|AS (tetralithium) exerts its effects by binding to G proteins and activating them. The compound mimics the natural substrate, guanosine triphosphate, but is resistant to hydrolysis, leading to prolonged activation of the G proteins. This activation triggers downstream signaling pathways that regulate various cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Guanosine 5’-triphosphate sodium salt
- Guanosine 5’-diphosphate sodium salt
- Adenosine 5’-O-(3-thiotriphosphate) tetralithium salt
Uniqueness
GTP|AS (tetralithium) is unique due to its non-hydrolysable nature, which allows for sustained activation of G proteins. This property makes it a valuable tool in biochemical research, as it provides insights into the long-term effects of G protein activation and the regulation of related signaling pathways .
Eigenschaften
Molekularformel |
C10H12Li4N5O13P3S |
|---|---|
Molekulargewicht |
563.1 g/mol |
IUPAC-Name |
tetralithium;[[[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-sulfidophosphinate |
InChI |
InChI=1S/C10H16N5O13P3S.4Li/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(26-9)1-25-29(19,20)27-30(21,22)28-31(23,24)32;;;;/h2-3,5-6,9,16-17H,1H2,(H,19,20)(H,21,22)(H2,23,24,32)(H3,11,13,14,18);;;;/q;4*+1/p-4/t3-,5?,6+,9-;;;;/m1..../s1 |
InChI-Schlüssel |
AMQXJFWJOAWCPV-HDAKQFDOSA-J |
Isomerische SMILES |
[Li+].[Li+].[Li+].[Li+].C1=NC2=C(N1[C@H]3[C@H](C([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[S-])O)O)N=C(NC2=O)N |
Kanonische SMILES |
[Li+].[Li+].[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[S-])O)O)N=C(NC2=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,4R)-1-[(2S)-2-[4-[4-[(3S)-4-[4-[5-[(4S)-2-azanyl-3-cyano-4-methyl-6,7-dihydro-5H-1-benzothiophen-4-yl]-1,2,4-oxadiazol-3-yl]pyrimidin-2-yl]-3-methyl-1,4-diazepan-1-yl]butoxy]-1,2,3-triazol-1-yl]-3-methyl-butanoyl]-N-[(1R)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]-2-oxidanyl-ethyl]-4-oxidanyl-pyrrolidine-2-carboxamide](/img/structure/B12370657.png)

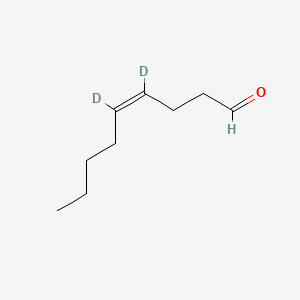


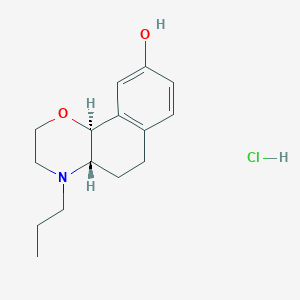
![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] prop-2-enethioate](/img/structure/B12370693.png)
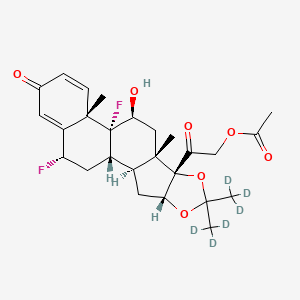
![[4-(4-Propylcyclohexyl)cyclohexen-1-yl]boronic acid](/img/structure/B12370707.png)
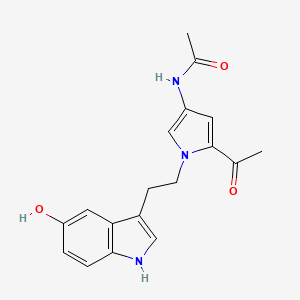
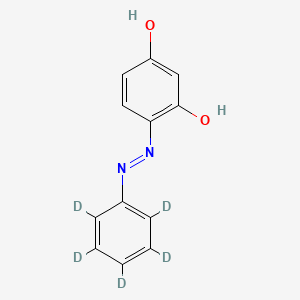

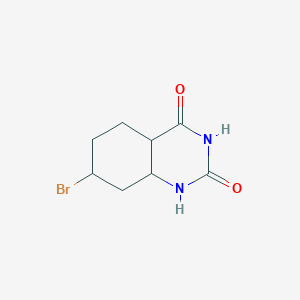
![N-cyclopropyl-4-[5-(4-fluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]pyrimidin-2-amine](/img/structure/B12370742.png)
